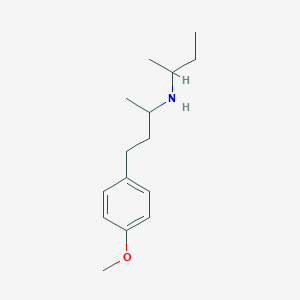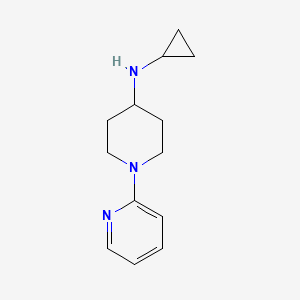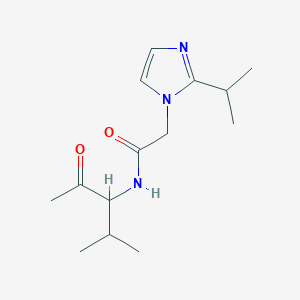![molecular formula C14H19N3O B7558131 N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine, also known as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent mutagenic and carcinogenic compound widely used in scientific research. MNNG is a nitrosourea derivative that induces DNA damage and mutations by alkylating DNA bases.
作用機序
MNNG induces DNA damage by alkylating DNA bases, primarily guanine. MNNG can form adducts with guanine at the O6, N7, and N3 positions. The O6-methylguanine adduct is the most mutagenic and carcinogenic, as it can mispair with thymine during DNA replication, leading to G:C to A:T transitions. MNNG can also induce DNA cross-links, which can cause DNA strand breaks and chromosomal aberrations.
Biochemical and Physiological Effects
MNNG can induce a wide range of biochemical and physiological effects in cells and animals. MNNG can cause DNA damage and mutations, leading to cell death, senescence, or malignant transformation. MNNG can also induce oxidative stress, inflammation, and immune responses. MNNG can affect various cellular processes, including DNA repair, cell cycle regulation, apoptosis, and autophagy.
実験室実験の利点と制限
MNNG is a potent and versatile mutagenic and carcinogenic compound that can induce various types of DNA damage and mutations. MNNG is widely used in scientific research to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. However, MNNG has some limitations for lab experiments. MNNG is highly toxic and requires careful handling and disposal. MNNG can also induce DNA damage and mutations in non-target cells and tissues, leading to unwanted effects. MNNG can also induce DNA repair and adaptive responses, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for MNNG research. First, MNNG can be used to study the mechanisms of DNA repair and mutagenesis in different cell types and organisms. Second, MNNG can be used to generate mutant cell lines and animal models of cancer for drug discovery and preclinical studies. Third, MNNG can be used to develop new DNA damage and repair assays for diagnostic and therapeutic purposes. Fourth, MNNG can be used to investigate the role of DNA damage and mutations in aging, neurodegeneration, and other diseases. Fifth, MNNG can be used in combination with other DNA-damaging agents or targeted therapies to enhance their efficacy and selectivity. Overall, MNNG is a valuable tool for scientific research and has significant potential for future discoveries and applications.
合成法
MNNG can be synthesized by reacting N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine'-nitro-N-nitrosoguanidine with sodium methoxide in methanol. The reaction produces MNNG as a yellow crystalline powder with a melting point of 112-114°C. MNNG is highly soluble in water, ethanol, and dimethyl sulfoxide (DMSO).
科学的研究の応用
MNNG is widely used in scientific research to induce DNA damage and mutations in cells and animals. MNNG is used to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. MNNG is also used to generate mutant cell lines and animal models of cancer. MNNG is a potent mutagenic and carcinogenic compound that can induce various types of DNA damage, including base modifications, strand breaks, and cross-links.
特性
IUPAC Name |
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-13(10-15-12-5-8-18-9-6-12)17-7-3-2-4-14(17)16-11/h2-4,7,12,15H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECJZWHBGNNDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CNC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)


![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)
![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)